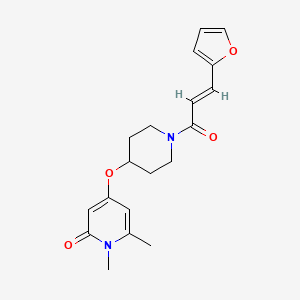
(E)-4-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-4-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic molecule that features a diverse array of functional groups, including a furan ring, piperidine moiety, and a pyridinone structure. These components suggest significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C18H19N2O5
- Molecular Weight : 329.35 g/mol
- CAS Number : 1799242-60-6
The presence of the furan ring is noteworthy as it is often associated with bioactive compounds. The piperidine structure may enhance the compound's interaction with biological targets, while the dimethylpyridinone group could contribute to its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, compounds featuring similar structural motifs have been evaluated for their efficacy against various bacterial strains and fungal species.
| Compound Code | Gram +ve Activity (zone in cm) | Gram -ve Activity (zone in cm) | Antifungal Activity (zone in cm) |
|---|---|---|---|
| 7b | 2.5 | 3 | 3.2 |
| 7l | 1.2 | - | 2.9 |
| Streptomycin | 3 | 4 | - |
These results indicate that certain derivatives exhibit potent antimicrobial properties, suggesting that the compound could be effective in treating infections caused by resistant strains of bacteria .
Tyrosinase Inhibition
The compound has also been synthesized and evaluated for its inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin production. The results showed that certain derivatives demonstrated significant inhibition, which could have implications for skin-whitening agents and the treatment of hyperpigmentation disorders.
The biological activity of this compound may be attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The furan and piperidine components are known to facilitate binding to target sites within biological systems, potentially leading to alterations in metabolic pathways and cellular responses.
Study on Antimicrobial Efficacy
In one study, derivatives similar to this compound were tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that compounds with higher lipophilicity showed enhanced membrane permeability, leading to increased antibacterial activity .
Tyrosinase Inhibition Assay
Another study focused on evaluating the tyrosinase inhibitory effects of this compound. Various concentrations were tested in vitro, revealing a dose-dependent inhibition pattern. The most active derivative achieved an IC50 value comparable to standard inhibitors used in cosmetic formulations.
Propriétés
IUPAC Name |
4-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-14-12-17(13-19(23)20(14)2)25-16-7-9-21(10-8-16)18(22)6-5-15-4-3-11-24-15/h3-6,11-13,16H,7-10H2,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWBGOMTRQEBGS-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














